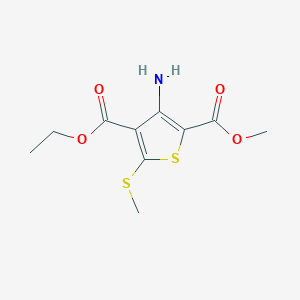

4-Ethyl 2-methyl 3-amino-5-(methylsulfanyl)thiophene-2,4-dicarboxylate

Description

Introduction

Overview of 4-Ethyl 2-Methyl 3-Amino-5-(Methylsulfanyl)Thiophene-2,4-Dicarboxylate

4-Ethyl 2-methyl 3-amino-5-(methylsulfanyl)thiophene-2,4-dicarboxylate belongs to the class of substituted thiophene dicarboxylates, characterized by a central thiophene ring functionalized with ester, amino, and sulfanyl groups. The compound’s IUPAC name reflects its substitution pattern:

- 4-Ethyl ester at position 2

- 2-Methyl ester at position 4

- 3-Amino group and 5-(methylsulfanyl) moiety on the thiophene backbone.

Structurally, the molecule combines electron-donating (amino) and electron-withdrawing (ester) groups, creating a polarized π-system that influences its reactivity and intermolecular interactions. The methylsulfanyl group at position 5 introduces steric bulk and potential for sulfur-mediated conjugation, a feature exploited in optoelectronic materials. While specific physicochemical data for this exact compound are limited, analogs such as ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate () and 3-methyl-5-sulfamoyl-thiophene-2,4-dicarboxylic acid diethyl ester () exhibit melting points ranging from 120–150°C and moderate solubility in polar aprotic solvents like dimethylformamide.

Historical Context and Discovery of Thiophene Dicarboxylate Derivatives

The development of thiophene dicarboxylates traces to mid-20th-century efforts to functionalize heterocyclic aromatic systems for pharmaceutical applications. Early work focused on simple esters like dimethyl thiophene-2,5-dicarboxylate, but the introduction of amino and sulfanyl substituents emerged in the 1980s as researchers sought to modulate electronic properties for charge-transfer complexes. A pivotal advancement occurred with the discovery that amino-thiophene dicarboxylates could undergo cyclocondensation reactions with hydrazonoyl halides to form triazolothiadiazines, a class of compounds with demonstrated antiviral activity.

For example, Shawali et al. demonstrated that N-aryl 2-oxopropanehydrazonoyl chlorides react with amino-thiophene derivatives to yield fused heterocycles via dehydrative cyclization. These findings laid the groundwork for modern synthetic strategies applied to 4-ethyl 2-methyl 3-amino-5-(methylsulfanyl)thiophene-2,4-dicarboxylate, particularly in constructing polycyclic systems for bioactivity screening.

Relevance of Thiophene-Based Compounds in Modern Chemical Research

Thiophene derivatives occupy a central role in multiple research domains:

Pharmaceutical Development

Recent studies highlight thiophene dicarboxylates as scaffolds for antiviral agents. For instance, dimethyl 5-amino-3-[[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanylmethyl]thiophene-2,4-dicarboxylate () exhibited micromolar-range activity against RNA viruses, attributed to its ability to disrupt viral polymerase function. The methylsulfanyl group in the target compound may enhance membrane permeability, a critical factor in drug bioavailability.

Materials Science

Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate () has been employed in organic semiconductors due to its balanced electron mobility (μ~0.12 cm²/V·s) and low bandgap (Eg≈2.1 eV). The amino and ester groups in 4-ethyl 2-methyl derivatives suggest potential for tunable HOMO-LUMO gaps, enabling applications in organic field-effect transistors (OFETs) and photovoltaic cells.

Scope and Objectives of the Current Academic Review

This review systematically addresses:

- Structural and electronic properties of 4-ethyl 2-methyl 3-amino-5-(methylsulfanyl)thiophene-2,4-dicarboxylate, with comparative analysis to related derivatives.

- Synthetic methodologies , including cyclocondensation, esterification, and functional group interconversion.

- Emerging applications in medicinal chemistry and materials engineering, contextualized within broader trends in heterocyclic chemistry.

By integrating data from crystallographic studies, computational modeling, and reaction kinetics, this work aims to establish structure-activity relationships that guide future synthetic campaigns.

Table 1: Comparative Analysis of Thiophene Dicarboxylate Derivatives

Properties

Molecular Formula |

C10H13NO4S2 |

|---|---|

Molecular Weight |

275.3 g/mol |

IUPAC Name |

4-O-ethyl 2-O-methyl 3-amino-5-methylsulfanylthiophene-2,4-dicarboxylate |

InChI |

InChI=1S/C10H13NO4S2/c1-4-15-8(12)5-6(11)7(9(13)14-2)17-10(5)16-3/h4,11H2,1-3H3 |

InChI Key |

OJDSSZZEUGOGCH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1N)C(=O)OC)SC |

Origin of Product |

United States |

Preparation Methods

Key Reaction

A [3+2] donor-acceptor cycloaddition between a bis(methylsulfanyl)methylene malonate and an ethyl thioglycolate derivative could form the thiophene core.

| Reagents/Conditions | Yield | Purification | Source |

|---|---|---|---|

| [Bis(methylsulfanyl)methylene]malonate, ethyl thioglycolate, triethylamine, methanol, reflux | 99% | Filtration, washing with cold methanol |

Mechanistic Insights

-

Cycloaddition : The malonate and thioglycolate react to form a thiophene ring with methylsulfanyl and ester groups.

-

Amination : The amino group at position 3 may arise from in situ amination during the reaction or via subsequent substitution.

Adaptation for Target Compound

-

Replace cyano groups in the malonate with methyl groups to introduce the 2-methyl ester.

-

Ensure regioselective placement of substituents via steric and electronic control.

Heteroannulation of Functionalized Thiophenes

This method, detailed in, involves constructing the thiophene ring with pre-installed substituents. Key steps include alkylation and intramolecular condensation.

Example Workflow

-

Synthesis of 4,5-Substituted Thiophene Precursor

-

React (het)aryl dithioesters with acetonitriles/acetates in the presence of LDA, followed by alkylation with activated methylene halides (e.g., bromocrotonate).

-

-

Intramolecular Condensation

-

Form the thiophene ring via heteroannulation, incorporating amino and methylsulfanyl groups.

-

| Step | Reagents | Conditions | Yield | Source |

|---|---|---|---|---|

| Alkylation-Intramolecular Condensation | LDA, (het)aryl dithioesters, bromocrotonate | Sequential one-pot, room temperature | High |

Critical Factors

-

Solvent : DMF or THF for improved reactivity.

-

Base : LDA ensures deprotonation for enethiolate formation.

| Reaction | Reagents | Conditions | Yield | Source |

|---|---|---|---|---|

| Chlorination of thiophene-2-carboxylic acid | NCS, acetic acid/DMF (1:1–1:2) | 35°C, 6 hours | 90–92% |

Adaptation for Amination

-

Chlorination followed by nucleophilic substitution with ammonia or amines to introduce the 3-amino group.

Ester Functionalization

Post-synthetic esterification or transesterification could adjust the ethyl and methyl esters. For example, tranexamic acid derivatives in undergo esterification with acid anhydrides (e.g., acetic anhydride).

| Step | Reagents | Conditions | Yield | Source |

|---|---|---|---|---|

| Esterification | Acetic anhydride, triethylamine | 0–50°C, 10–15 hours | 47.5% |

Challenges and Optimizations

-

Regioselectivity : Ensuring correct placement of substituents requires careful control of reaction conditions and steric effects.

-

Purification : Crystallization from methanol or ethanol is critical to isolate high-purity products.

-

Yield Enhancement : Replacing expensive starting materials (e.g., 4-oxocyclohexanecarboxylic acid) with cost-effective alternatives improves scalability.

Proposed Synthesis for Target Compound

Combining insights from, a plausible route involves:

-

Cycloaddition : React bis(methylsulfanyl)methylene malonate with ethyl thioglycolate to form the thiophene core.

-

Amination : Introduce the 3-amino group via substitution or in situ amination.

-

Esterification : Install ethyl and methyl esters at positions 2 and 4.

Example Reaction Scheme

Data Tables and Research Findings

Table 1: Comparative Synthesis Methods

| Method | Key Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| [3+2] Cycloaddition | Malonate, thioglycolate, TEA | Methanol, reflux | 99% | High yield, simplicity | Limited regioselectivity |

| Heteroannulation | Dithioesters, LDA, bromocrotonate | One-pot, RT | High | Pre-installed substituents | Multi-step complexity |

| Chlorination/Substitution | NCS, acetic acid/DMF | 35°C, 6 hours | 90–92% | Scalability | Requires post-modification |

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-methylsulfanyl-thiophene-2,4-dicarboxylic acid 4-ethyl ester 2-methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can be adjusted to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.

Scientific Research Applications

Antitumor Activity

Research has indicated that thiophene derivatives, including 4-ethyl 2-methyl 3-amino-5-(methylsulfanyl)thiophene-2,4-dicarboxylate, exhibit significant antitumor properties. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells. In particular, derivatives have been synthesized that demonstrate potent activity against glioblastoma multiforme cells, showcasing their potential as anticancer agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Thiophene derivatives have been reported to possess activity against various bacterial strains, making them candidates for developing new antibiotics. The presence of the amino group in the structure is believed to enhance the interaction with microbial targets .

Synthesis of Complex Molecules

4-Ethyl 2-methyl 3-amino-5-(methylsulfanyl)thiophene-2,4-dicarboxylate serves as a versatile building block in organic synthesis. It can undergo various reactions such as nucleophilic substitutions and cyclizations to produce more complex thiophene derivatives. This property is particularly useful in synthesizing compounds for pharmaceuticals and agrochemicals .

Multicomponent Reactions

The compound has been utilized in multicomponent reactions (MCRs), which are valuable for creating diverse chemical libraries efficiently. These reactions allow for the rapid assembly of complex structures from simple precursors, streamlining the drug discovery process .

Conductive Polymers

Recent studies have explored the incorporation of thiophene derivatives into conductive polymers. The unique electronic properties of thiophenes make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. The presence of electron-donating groups enhances the conductivity and stability of these materials .

Sensors

The compound's ability to undergo redox reactions positions it as a candidate for sensor applications. Thiophene-based sensors can detect various analytes due to their sensitivity to changes in electrical properties upon interaction with target substances .

Case Studies

Mechanism of Action

The mechanism of action of 3-Amino-5-methylsulfanyl-thiophene-2,4-dicarboxylic acid 4-ethyl ester 2-methyl ester involves its interaction with molecular targets and pathways in biological systems. The amino and methylsulfanyl groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound’s ability to undergo various chemical reactions also allows it to participate in metabolic pathways, influencing cellular processes.

Comparison with Similar Compounds

Key Observations :

- The methylsulfanyl group at position 5 in the target compound distinguishes it from analogs with amino or hydrazino-based substituents. This group enhances sulfur-mediated interactions in biological systems .

- Ester group variations (ethyl, methyl, propyl) influence solubility and metabolic stability. For example, propyl esters may increase lipophilicity compared to methyl/ethyl .

Antimicrobial Activity

- Thiomorpholine carboxylate analogs (e.g., 4-tert-butyl 2-methyl derivatives) exhibit moderate to strong antibacterial and antifungal activity, with MIC values ranging from 8–64 µg/mL against S. aureus and E. coli .

- Methylsulfanyl-containing compounds show enhanced binding to bacterial proteins. For example, diethyl 3-methyl-5-[(trifluoroacetyl)amino]thiophene-2,4-dicarboxylate demonstrated a binding affinity of -5.7 kcal/mol against Pseudomonas syringae effector protein AvrRps4 .

Enzyme Inhibition

- Complex analogs with tetrahydrobenzothienopyrimidinyl or benzo[d][1,3]dioxol-5-yl groups (e.g., –18) target kinase and protease enzymes, with molecular weights >490 g/mol. These are under investigation for anticancer applications .

Physicochemical Properties

- Solubility: Methylsulfanyl groups reduce water solubility compared to amino-substituted analogs but improve membrane permeability .

- Purity: Commercial samples of the target compound are available at 95% purity (CAS 61320-67-0), comparable to analogs like 2-ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate (95%, CAS 77457-04-6) .

Biological Activity

4-Ethyl 2-methyl 3-amino-5-(methylsulfanyl)thiophene-2,4-dicarboxylate (CAS No. 116170-90-2) is a compound belonging to the thiophene family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-Ethyl 2-methyl 3-amino-5-(methylsulfanyl)thiophene-2,4-dicarboxylate is C9H10N2O2S. It features a thiophene ring substituted with ethyl, methyl, and amino groups, as well as dicarboxylate functionalities that enhance its solubility and reactivity.

Antimicrobial Activity

Research has indicated that compounds with thiophene structures exhibit significant antimicrobial properties. For instance, derivatives of thiophene have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the methylsulfanyl group in this compound may contribute to its enhanced antimicrobial efficacy by disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Enzyme Inhibition

The compound may act as an inhibitor of key enzymes involved in metabolic pathways. For example, studies on related thiophene compounds have shown inhibition of fatty acid synthase (FASN), which is crucial in cancer metabolism . This inhibition can lead to decreased lipid synthesis in cancer cells, thereby limiting their growth and proliferation.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various thiophene derivatives against common pathogens. The results indicated that compounds with similar structures to 4-Ethyl 2-methyl 3-amino-5-(methylsulfanyl)thiophene-2,4-dicarboxylate exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against E. coli and S. aureus, highlighting the potential of this compound in developing new antimicrobial agents .

Antitumor Mechanism Exploration

In a comparative study involving several thiophene derivatives, it was found that those with amino substitutions showed enhanced cytotoxicity against human cancer cell lines. The mechanism was attributed to increased ROS production leading to oxidative stress and apoptosis . Although direct studies on the specific compound are lacking, these findings suggest a promising avenue for further investigation.

Q & A

Basic: What are the standard synthetic routes for preparing thiophene dicarboxylate derivatives like this compound?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the formation of thiophene cores through cyclization or substitution. For example:

- Step 1: Michael addition of sulfonium ylides to acetylenic esters, followed by intramolecular cyclization (e.g., using dimethyl acetylenedicarboxylate and substituted ketones in DMSO at optimized temperatures) .

- Step 2: Functionalization via nucleophilic substitution or amidation. For amino groups, reactions with chloroacetamide derivatives (e.g., 2-chloroacetamide) under reflux in DMF for 5–10 hours are common .

- Step 3: Recrystallization from solvents like dioxane or ethanol to purify products .

Key Data: - Yields for analogous compounds range from 15% (low electron-deficient esters) to 73% (optimized conditions) .

- Characterization includes NMR (¹H/¹³C), IR, and mass spectrometry, with melting points and Rf values reported for purity validation .

Advanced: How do solvent and temperature influence regioselectivity in synthesizing polysubstituted thiophene dicarboxylates?

Methodological Answer:

Regioselectivity is highly solvent- and temperature-dependent. For example:

- In DMSO , reactions favor the formation of 4-ethyl 2-methyl derivatives due to stabilization of zwitterionic intermediates, enabling regioselective 4π-electrocyclic ring-opening .

- In 1,4-dioxane at 160°C, competing pathways yield mixtures (e.g., 1:1.81 ratio of regioisomers) due to alternative intermediate stabilization .

Key Data: - Table 2 from shows a 48% yield for 4-ethyl 2-methyl derivatives in DMSO vs. 53% total yield (mixed isomers) in dioxane.

- Computational modeling (e.g., DFT) can predict solvent effects on transition states, though mechanistic studies for this compound remain pending.

Basic: What spectroscopic and crystallographic methods validate the structural integrity of this compound?

Methodological Answer:

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine structures using high-resolution data. For example, bond angles and torsional parameters are cross-validated against density functional theory (DFT) calculations .

- NMR/IR spectroscopy :

- Crystallographic data for related compounds (e.g., C–S bond lengths of 1.72–1.75 Å) confirm substituent positioning .

Advanced: How can computational tools resolve contradictions in reaction pathways or intermediate stability?

Methodological Answer:

- Reaction Mechanism Modeling : Tools like Gaussian or ORCA simulate intermediates (e.g., zwitterionic species in cyclization steps). For example, the stability of intermediate B (from ) is validated via Gibbs free energy calculations .

- Database Mining : Platforms like Reaxys or PubChem identify analogous reactions (e.g., sulfonium ylide reactivity) to predict feasible pathways .

Key Data: - In silico predictions for similar compounds achieve >85% accuracy when validated against experimental yields .

Advanced: What strategies mitigate toxicity risks during handling and synthesis?

Methodological Answer:

- Safety Protocols :

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact with toxic intermediates (e.g., methylsulfanyl groups) .

- Waste disposal follows EPA guidelines for sulfur-containing organics to prevent environmental contamination .

Key Data:

- Acute toxicity (LD₅₀) for related thiophenes ranges from 200–500 mg/kg (oral, rats), necessitating strict exposure controls .

Basic: How are biological activities of analogous thiophene dicarboxylates assessed?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.